Boiling Point Elevation vs. (Chloromethyl)trimethylsilane Enables High-Temperature Synthesis Windows
(Chloromethyl)(triphenyl)silane exhibits a predicted boiling point of 380 °C at 760 mmHg, compared to 98–99 °C for (chloromethyl)trimethylsilane . This 282 °C elevation reflects the replacement of three methyl groups with three phenyl rings and directly translates into a >200 °C expansion of the operational temperature window for reactions requiring a non-volatile chloromethylsilane. The compound is a solid at room temperature (mp 112–115 °C), whereas the trimethyl analog is a liquid below 0 °C . For high-temperature Wittig-type olefinations or polymer-coupling steps conducted above 150 °C, the trialkyl analog would evaporate, whereas the triphenyl derivative remains in the reaction phase [1].
| Evidence Dimension | Boiling point (thermal process window) |
|---|---|
| Target Compound Data | 380 °C (predicted) at 760 mmHg; mp 112–115 °C |
| Comparator Or Baseline | (Chloromethyl)trimethylsilane: bp 98–99 °C at 760 mmHg; mp <0 °C |
| Quantified Difference | Δ bp ≥ 282 °C; Δ mp ≥ 112 °C |
| Conditions | Predicted bp using Advanced Chemistry Development (ACD/Labs) Software; mp from commercial SDS/literature. |
Why This Matters
A procurement choice that overlooks this >280 °C boiling-point gap risks reagent loss, pressure build-up, and failed scale-up when reactions are heated above the boiling point of the trialkyl comparator.
- [1] Sekiguchi, A., & Ando, W. (2006). Direct Syntheses of Terminal Olefins from the Reaction of 1-Chloromethyltrimethylsilane and Ketones. Chemistry Letters, 35(3), 330–331. View Source
